5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate
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Overview
Description
5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate is a complex organic compound known for its unique structural properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 3,6-Bis(dimethylamino)-9H-xanthen-9-one. This intermediate is synthesized by reacting pyronin Y with sodium phosphate tribasic dodecahydrate in N-methyl-2-pyrrolidone (NMP) at 110°C . The reaction mixture is then treated with iodine and additional sodium phosphate, followed by overnight stirring at 110°C to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as filtration through celite and solvent removal via rotary evaporation are crucial for obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The dimethylamino groups can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Iodine in the presence of sodium phosphate at elevated temperatures.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate has numerous applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in biological imaging and staining procedures to visualize cellular structures.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of fluorescent markers and sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate involves its interaction with molecular targets through its xanthene core and dimethylamino groups. These interactions can lead to fluorescence emission, making it useful for imaging and detection applications. The compound’s ability to generate reactive oxygen species upon light activation is also crucial for its role in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(dimethylamino)-9H-xanthen-9-one: A precursor in the synthesis of the target compound.
Xanthylium, 3,6-bis(dimethylamino)-: Another related compound with similar structural features.
Uniqueness
5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate stands out due to its specific combination of a xanthene core and dimethylamino substituents, which confer unique fluorescence properties and reactivity. This makes it particularly valuable for applications requiring high sensitivity and specificity.
Properties
IUPAC Name |
6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(25)11-20(17)24(28)29/h5-13,25H,1-4H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACARQHQBFSFTSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=N)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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